molecular formula C5H7NO2S2 B2411481 2-(2-Isothiocyanatoethylsulfanyl)acetic acid CAS No. 2168527-74-8

2-(2-Isothiocyanatoethylsulfanyl)acetic acid

Cat. No.: B2411481
CAS No.: 2168527-74-8
M. Wt: 177.24
InChI Key: PBIFXGKRCHYJCA-UHFFFAOYSA-N
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Description

“2-(2-Isothiocyanatoethylsulfanyl)acetic acid” is a chemical compound with the CAS Number: 2168527-74-8 . It has a molecular weight of 177.25 .


Molecular Structure Analysis

The IUPAC name for this compound is 2-((2-isothiocyanatoethyl)thio)acetic acid . The InChI code is 1S/C5H7NO2S2/c7-5(8)3-10-2-1-6-4-9/h1-3H2,(H,7,8) .

Scientific Research Applications

Synthesis Methods and Chemical Reactions

  • One-Pot Synthesis of Derivatives : Fukamachi, Konishi, and Kobayashi (2011) developed efficient methods for preparing 2-(2-sulfanyl-4H-3,1-benzothiazin-4-yl)acetic acid derivatives under mild conditions. These methods involve reactions of 3-(2-isothiocyanatophenyl)prop-2-enoic acid derivatives with thiols or sodium sulfide, leading to various derivatives through Michael addition and cyclization sequences (Fukamachi, Konishi, & Kobayashi, 2011).

  • Synthesis of Acetic Acid Esters : Tarasova, Nedolya, Albanov, and Trofimov (2019) reported the synthesis of 2-[(5-Amino-1H-pyrrol-2-yl)sulfanyl]acetic acid esters, utilizing a one-pot reaction of lithiated propargylamines with isothiocyanates. This process involves the formation of the thiophene core and its subsequent recyclization into the pyrrole nucleus (Tarasova, Nedolya, Albanov, & Trofimov, 2019).

Molecular Interactions and Applications

  • Tissue Sulfhydryl Groups Study : Ellman (1959) synthesized a water-soluble aromatic disulfide useful for determining sulfhydryl groups, contributing insights into the reactivity of sulfhydryl-containing compounds like 2-(2-Isothiocyanatoethylsulfanyl)acetic acid in biological materials (Ellman, 1959).

  • Functionalized Gold Nanoparticles for Antiviral Agents : Mehranfar and Izadyar (2020) explored the use of gold nanoparticles functionalized by groups such as 3-mercaptoethylsulfonate for inhibiting severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), showcasing the potential biomedical applications of functionalized sulfur-containing compounds (Mehranfar & Izadyar, 2020).

  • Radiolysis of Acetic Acid Aqueous Solutions : Criquet and Leitner (2011) studied the degradation of acetic acid in aqueous solution by ionizing radiation, revealing insights into the behavior of acetic acid derivatives under specific conditions (Criquet & Leitner, 2011).

Safety and Hazards

For safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Properties

IUPAC Name

2-(2-isothiocyanatoethylsulfanyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2S2/c7-5(8)3-10-2-1-6-4-9/h1-3H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBIFXGKRCHYJCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSCC(=O)O)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2168527-74-8
Record name 2-[(2-isothiocyanatoethyl)sulfanyl]acetic acid
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